- Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-estersEuropean Journal of Medicinal Chemistry, 1984, 19(5), 441-50,
Cas no 144-62-7 (Oxalic acid)

Oxalic acid 化学的及び物理的性質
名前と識別子
-
- Oxalic acid
- OXALIC ACID REAGENT
- OXALIC ACID STANDARD
- OXALATE ION CHROMATOGRAPHY STANDARD
- PH STANDARD SOLUTION OXALATE BUFFER
- BETZ 0295
- ETHANEDIOIC ACID
- OXALIC ACID(P)
- Oxalicacid,0.1Nstandardsolution2.5LT
- Aktisal
- Aquisal
- DeerClean
- HOOCCOOH
- Oxaalzuur
- oxalic
- Oxalic acid, 0.1 N standard solution
- Oxalic acid Ethanedioic acid acide oxalique
- Oxalic acid anhydrous
- Ethanedionic acid
- Kleesαure
- Oxalsαure
- NSC 62774
- Oxiric acid
- Oxalsaeure
- Kyselina stavelova
- Acide oxalique
- Acido ossalico
- Acidum oxalicum
- Caswell No. 625
- Oxaalzuur [Dutch]
- Oxalsaeure [German]
- Acide oxalique [French]
- Acido ossalico [Italian]
- Kyselina stavelova [Czech]
- EPA Pesticide Chemical Code 009601
- Ethane-1,2-dioic acid
- C2H2O4
- Oxalate
- Ethandisaeure
- ox
- ethanedioic acid, ion(2-)
- H2ox
- OXALATE ION
- Oxalic acid standard titration solution
- Oxalic acid;Ethanedioic acid
-
- MDL: MFCD00002573
- インチ: 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
- InChIKey: MUBZPKHOEPUJKR-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C(=O)O[H])=O
- BRN: 0385686
計算された属性
- せいみつぶんしりょう: 89.99530
- どういたいしつりょう: 89.995
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 6
- 回転可能化学結合数: 1
- 複雑さ: 71.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 機能3 d受容体数: 4
- 機能3 dアニオン数: 2
- 立体異性体サンプリングRMSD: 0.4
- CID立体異性体数: 1
- ひょうめんでんか: 0
- 有効回転子数: 1
- 疎水性パラメータ計算基準値(XlogP): -0.3
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 74.6
- ぶんしりょう: 90.03
じっけんとくせい
- 色と性状: 無色透明結晶
- 密度みつど: 1.9
- ゆうかいてん: 189.5 °C (dec.) (lit.)
- ふってん: 365.1°C (estimate)
- フラッシュポイント: 101-157°C
- 屈折率: 1.4261 (estimate)
- PH値: 1 (100g/l, H2O, 20℃)
- ようかいど: water: soluble108g/L at 25°C
- すいようせい: 90 g/L (20 ºC)
- あんていせい: Stable, but moisture sensitive. Incompatible with metals.
- PSA: 74.60000
- LogP: -0.84440
- におい: Odorless.
- マーカー: 14,6911
- 濃度: 0.1 M (COOH)2 (0.2N)
- ようかいせい: エタノールに溶解し、水に溶解し、エーテルに微溶解し、ベンゼンとクロロホルムに溶解しない
- じょうきあつ: <0.01 mmHg ( 20 °C)
- かんど: 湿度に敏感である
- 酸性度係数(pKa): 1.23(at 25℃)
- 昇華点: 101-157 ºC
Oxalic acid セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302,H312
- 警告文: P280
- 危険物輸送番号:UN 3261 8/PG 3
- WGKドイツ:1
- 危険カテゴリコード: 21/22-41
- セキュリティの説明: S24/25-S23-S36/37/39-S27-S26
- RTECS番号:RO2450000
-
危険物標識:
- リスク用語:R21/22
- 危険レベル:8
- 包装等級:III
- ちょぞうじょうけん:Store below +30°C.
- 危険レベル:8
- TSCA:Yes
- 包装グループ:III
Oxalic acid 税関データ
- 税関コード:29171110
- 税関データ:
中国税関コード:
2917111000
Oxalic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16428-10.0g |
oxalic acid |
144-62-7 | 93% | 10.0g |
$32.0 | 2023-07-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R049882-1L |
Oxalic acid |
144-62-7 | 0.01000 mol/L (0.02N) | 1l |
¥240 | 2024-05-25 | |
Cooke Chemical | A6542712-1L |
Oxalic acid Standard , AnalyticalVolumetricSolution |
144-62-7 | 0.05M | 1l |
RMB 199.20 | 2025-02-21 | |
Cooke Chemical | A6525012-25G |
Oxalic acid , Waterless grade |
144-62-7 | 99.0% | 25g |
RMB 31.20 | 2025-02-21 | |
Cooke Chemical | A7478812-1G |
(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol; oxalic acid |
144-62-7 | 97% | 1g |
RMB 10336.00 | 2025-02-21 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | AC17231000-1L |
Oxalic acid |
144-62-7 | solution 0,05 mol/l (0,1 N) | 1l |
¥- | 2023-01-16 | |
Oakwood | 099499-2.5Kg |
Oxalic acid |
144-62-7 | 98% | 2.5kg |
$151.00 | 2023-09-17 | |
Oakwood | 099499-1Kg |
Oxalic acid |
144-62-7 | 98% | 1kg |
$77.00 | 2023-09-17 | |
Oakwood | 099499-100g |
Oxalic acid |
144-62-7 | 98% | 100g |
$20.00 | 2024-07-19 | |
Enamine | EN300-16428-0.1g |
oxalic acid |
144-62-7 | 93% | 0.1g |
$19.0 | 2023-07-07 |
Oxalic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.3 Solvents: Dichloromethane ; rt
1.4 Solvents: Isopropanol ; rt
1.5 Reagents: N-Acetyl-D-leucine ; rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ; rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ; rt
1.8 Solvents: Dichloromethane ; rt
1.9 Solvents: Acetic acid ; rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ; 70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ; rt → 2 °C
1.13 Solvents: Acetone ; overnight, 2 - 8 °C
- Novel process for the preparation of cisatracurium besylate, World Intellectual Property Organization, , ,
ごうせいかいろ 3
1.2R:HCl, S:H2O, 6 h, acidify
- One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and DienesJournal of Organic Chemistry, 2023, 88(15), 10403-10411,
ごうせいかいろ 4
- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 CatalystCatalysts, 2023, 13(2), 349,
ごうせいかいろ 5
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
- Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2Journal of Physical Chemistry C, 2022, 126(37), 15651-15661,
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
- Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure CelluloseACS Catalysis, 2023, 13(12), 7929-7941,
ごうせいかいろ 9
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
- The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acidJournal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187,
ごうせいかいろ 13
- A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acidsFuel Processing Technology, 2022, 238, 107493,
ごうせいかいろ 14
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
- Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilizationCatalysis Communications, 2022, 172, 106532,
ごうせいかいろ 15
1.2 Solvents: Acetic acid ; 4 h, 70 °C
1.3 Solvents: Acetone
- Process for preparation of atracurium besylate with improved isomeric ratioIP.com Journal, 2009, ,,
ごうせいかいろ 16
1.2 Solvents: Toluene ; 48 h, 80 °C
1.3 Solvents: Ethanol
- Method for purifying Cisatracurium besylate, China, , ,
ごうせいかいろ 17
ごうせいかいろ 18
- Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic AcidChemPhysChem, 2023, 24(7), e202200589,
ごうせいかいろ 19
- CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acidNew Journal of Chemistry, 2022, 46(39), 18744-18750,
ごうせいかいろ 20
ごうせいかいろ 21
1.2 Solvents: Isopropanol
ごうせいかいろ 22
- Novel process for the preparation of cisatracurium besylate, India, , ,
ごうせいかいろ 23
- Preparation of an antracurium stereoisomer, World Intellectual Property Organization, , ,
ごうせいかいろ 24
- CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acidSolar Energy, 2023, 254, 213-222,
ごうせいかいろ 25
ごうせいかいろ 26
ごうせいかいろ 27
- Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactionsJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997,
ごうせいかいろ 28
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
ごうせいかいろ 29
ごうせいかいろ 30
ごうせいかいろ 31
ごうせいかいろ 32
ごうせいかいろ 33
- Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted SynthesisACS Nano, 2022, 16(9), 15215-15225,
ごうせいかいろ 34
ごうせいかいろ 35
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ; rt; rt → 50 °C; 2 h, 50 °C
- A new synthetic process of bicyclic pyrrolidine intermediate in telaprevirZhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534,
ごうせいかいろ 36
1.2 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: tert-Butanol , tert-Butyl methyl ether ; 1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ; 1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ; 30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ; 2.5 h, 22 - 27 °C
- Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor TelaprevirOrganic Process Research & Development, 2014, 18(10), 1234-1244,
ごうせいかいろ 37
1.2 Reagents: Benzenesulfonic acid ; 4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ; 6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ; basified
1.5 Solvents: Acetone ; 30 min, rt
- Preparation of cisatracurium besylate intermediate, China, , ,
ごうせいかいろ 38
1.2R:HCl, S:H2O, acidify
- Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2Angewandte Chemie, 2023, 62(3), e202214710,
ごうせいかいろ 39
1.2 20 °C; 36 h, 20 °C
1.3 Solvents: Methanol ; pH 3, 20 °C
- Method for synthesizing landiolol hydrochloride, China, , ,
Oxalic acid Raw materials
- (R)-tert-butyl Butyrate Norlaudanosine
- D-Fructose
- N,N'-Carbonyldiimidazole
- Sulfate Lignin
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Hemicellulase
- Vanillin
- Cellulose
- D-Glucuronic Acid
- 2,3-Dimethyl-1,3-butadiene
- D(+)-Mannose
- Oxalic acid
- pentane-1,5-diol
- Vanillic acid
- (1S,3aR,6aS)-Hexahydro-cyclopentacpyrrole-1,2(1H)-dicarboxylic Acid Bis(tert-butyl) Ester
- Lignin
- D(+)-Glucose
- Veratryl alcohol
- N-Acetyl-L-(-)-leucine
- Guaiacol
- D(+)-Xylose
- D-Galacturonic acid
- 1-Butyl-3-methylimidazolium thiocyanate
- (R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Glycerol
- (3S,3aS,6aR)-2-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
- 3-{5-[(2r)-2-aminopropyl]-7-cyano-2,3-dihydro-1h-indol-1-yl}propy L Benzoate
- (1S)-tetralin-1-amine
- (2R,3R,4S,5S)-2,3,4,5-Tetrahydroxyhexanal
- 2-2-(2,2,2-Trifluoroethoxy)phenoxyethyl Methanesulfonate
- 2,6-Dimethoxyphenol
- Vanillyl alcohol
- D-Galactose
- 1,5-Pentanediol Diacrylate (Stabilized with Hydroquinone)
- Lignocellulose
Oxalic acid Preparation Products
- 3-Methyl-3-(1-methylethenyl)-2-oxetanone (77192-32-6)
- (1S,3aR,6aS)-Octahydrocyclopentacpyrrole-1-carboxylic acid tert-butyl ester (714194-68-0)
- Lactate (50-21-5)
- D-Fructose (57-48-7)
- 4-Hydroxybenzoic acid (99-96-7)
- 4-oxopentanoic acid (123-76-2)
- Silodosin Dimer 7-Cyano Benzoate (885340-14-7)
- 1,2,3-Benzenetricarboxylic acid (569-51-7)
- Terephthalic acid (100-21-0)
- Dihydroxyacetone (96-26-4)
- Maleic acid (110-16-7)
- Vanillin (121-33-5)
- D-Gluconic acid (526-95-4)
- D-Glucuronic Acid (6556-12-3)
- 2,3-Dihydroxypropanoic Acid(20% in water) (473-81-4)
- Benzene-1,3,5-tricarboxylic acid (554-95-0)
- Benzyl alcohol (100-51-6)
- Butanoic acid,2-hydroxy- (600-15-7)
- Oxalic acid (144-62-7)
- 4-MorpholinecarboxaMide, N-(2-aMinoethyl)- (69630-16-6)
- 7-Descarboxamido, 7-Cyano (R)-Silodosin O-Benzoate (885340-11-4)
- 1-[(1R)-1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethanone (860-24-2)
- Vanillic acid (121-34-6)
- 5-Hydroxymethylfurfural (67-47-0)
- DL-Glyceraldehyde (56-82-6)
- Trimellic Acid (528-44-9)
- Guaiacol (90-05-1)
- Hydroxymalonic Acid (80-69-3)
- propanedioic acid (141-82-2)
- Fumaric acid (110-17-8)
- Syringaldehyde (134-96-3)
- Benzoic acid (65-85-0)
- L(+)-Tartaric acid (87-69-4)
- Pyruvaldehyde (78-98-8)
- Malic acid (6915-15-7)
- 2-hydroxyacetic acid (79-14-1)
- 2-oxoacetic acid (298-12-4)
- (R,R)-N,N'-Didemethyl Atracurium (64228-84-8)
- 2-Keto-d-gluconic Acid (669-90-9)
- GLUCONIC ACID (133-42-6)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 4-Hydroxybenzaldehyde (123-08-0)
- 1-(4-Hydroxyphenyl)ethanone (99-93-4)
- butanedioic acid (110-15-6)
- Pyruvic acid (127-17-3)
- Benzaldehyde (100-52-7)
Oxalic acid 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Oxalic acidに関する追加情報
Oxalic Acid (144-62-7): Chemical Properties and Pharmaceutical Applications
Oxalic acid (CAS 144-62-7), a naturally occurring dicarboxylic acid, has garnered significant attention in the pharmaceutical and biochemical fields due to its unique chemical properties. With a molecular formula of C2H2O4, it exhibits strong chelating capabilities, making it valuable in drug formulation and metal ion sequestration. Recent studies highlight its role in synthesizing anticancer agents, where it acts as a ligand to enhance drug solubility and bioavailability. Researchers are also exploring its potential in nanomedicine, particularly in designing pH-responsive drug delivery systems. However, its dosage must be carefully controlled to avoid renal toxicity, a key concern in pharmacokinetic studies.
Oxalic Acid (144-62-7) in Drug Delivery Systems
The application of Oxalic acid (144-62-7) in advanced drug delivery systems is a breakthrough in modern medicine. Its ability to form stable complexes with metals like iron and calcium is leveraged in targeted therapy for diseases such as osteoporosis and iron-overload disorders. For instance, oxalate-based nanoparticles are being tested for controlled release of bisphosphonates, improving treatment efficacy while reducing side effects. Additionally, its role in biodegradable polymers for implants underscores its versatility. User searches often focus on "oxalic acid drug carrier safety," reflecting public interest in biocompatibility and regulatory approvals for such innovations.
Oxalic Acid (144-62-7) and Anticancer Research
In oncology research, Oxalic acid (144-62-7) is emerging as a promising adjunct in chemotherapy protocols. Studies reveal its synergistic effects with platinum-based drugs, enhancing apoptosis induction in cancer cells while mitigating resistance. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in stabilizing oxaliplatin derivatives, a hot topic among researchers and patients alike. Web queries like "oxalic acid cancer treatment side effects" indicate demand for accessible information on clinical trial outcomes and patient safety guidelines.
Oxalic Acid (144-62-7) in Natural Product Extraction
The use of Oxalic acid (144-62-7) in botanical extraction processes is another area of interest, particularly for isolating bioactive compounds like flavonoids and alkaloids. Its mild acidity and solubility properties make it ideal for purifying herbal medicines without degrading thermolabile constituents. However, debates persist regarding residual oxalate levels in final products, prompting searches such as "oxalic acid removal methods in supplements." This aligns with growing consumer demand for clean-label pharmaceuticals and green chemistry solutions.
Safety and Regulatory Considerations of Oxalic Acid (144-62-7)
While Oxalic acid (144-62-7) offers multifaceted benefits, its toxicity profile necessitates stringent regulatory compliance. The FDA and EMA have set strict limits on its presence in oral medications due to risks of nephrolithiasis. Pharmaceutical manufacturers must address user concerns about "oxalic acid-free alternatives" by adopting GRAS-certified substitutes in formulations. Ongoing research into low-toxicity derivatives aims to balance efficacy with safety, a critical factor in drug approval processes worldwide.
144-62-7 (Oxalic acid) 関連製品
- 6009-70-7(Ammonium oxalate monohydrate)
- 1460-34-0(3-methyl-2-oxopentanoic acid)
- 1113-38-8(Ammonium oxalate)
- 611-73-4(Benzoylformic acid)
- 563-96-2(Glyoxylic acid monohydrate)
- 6100-20-5(Oxalic Acid Potassium Salt Dihydrate)
- 298-12-4(2-oxoacetic acid)
- 127-95-7(Potassium hydrogen oxalate)
- 7722-88-5(Sodium Pyrophosphate)
- 7758-29-4(Sodium Triphosphate)

